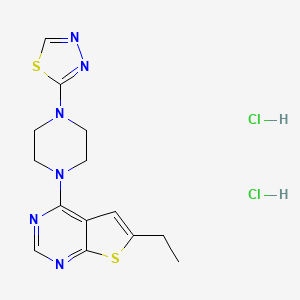

MI-nc (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MI-nc (hydrochloride) is a chemical compound known for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This compound is often used as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The menin-mixed lineage leukemia interaction is critical for the development of acute leukemia, making inhibitors of this interaction valuable in leukemia research .

Vorbereitungsmethoden

The synthesis of MI-nc (hydrochloride) involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:

Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.

Introduction of the piperazinyl group: This step involves the reaction of the core structure with a piperazine derivative.

Addition of the thiadiazolyl group:

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid

Analyse Chemischer Reaktionen

MI-nc (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.

Substitution: MI-nc (hydrochloride) can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Cardiovascular Research

MI-nc (hydrochloride) has been studied for its role in myocardial infarction (MI) interventions. Research indicates that MI is associated with inflammation and oxidative stress, which can be mitigated by pharmacological agents targeting these pathways. For instance, studies have shown that inhibiting tumor necrosis factor (TNF) can stabilize oxidative imbalances and reduce apoptosis in animal models of heart failure . This suggests potential therapeutic uses of MI-nc in managing cardiovascular diseases.

Table 1: Pharmacological Effects of MI-nc (Hydrochloride)

| Effect | Mechanism | Reference |

|---|---|---|

| Reduces oxidative stress | TNF inhibition stabilizes oxidative imbalance | Tian et al., 2020 |

| Decreases apoptosis | Modulates mitochondrial function | Yao et al., 2022 |

| Improves cardiomyocyte function | Reduces reactive oxygen species (ROS) | Duan et al., 2023 |

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Poly(hexamethylene biguanide) hydrochloride, a derivative of biguanides similar to MI-nc, has been utilized for its efficacy against a range of pathogens . This application is particularly relevant in clinical settings where infection control is critical.

Material Science Applications

2.1 Gene Delivery Systems

MI-nc (hydrochloride) has shown promise in gene delivery applications due to its cationic nature, which facilitates the binding and transfer of genetic material into cells. The ability to overcome charge screening limitations makes it suitable for use in flocculating wastewater and enhancing gene therapy techniques .

2.2 Electrochemical Devices

The compound's properties allow it to be employed in the development of electrochemical devices. Its ionic characteristics enable the design of functionalized ionic liquids that can be tailored for specific applications, such as sensors or batteries .

Table 2: Material Science Applications of MI-nc (Hydrochloride)

| Application | Description | Potential Benefits |

|---|---|---|

| Gene delivery systems | Facilitates genetic material transfer | Enhanced therapeutic efficacy |

| Electrochemical devices | Used in sensors and batteries | Improved performance |

Case Studies

3.1 Clinical Trials on Myocardial Infarction

A multicenter phase 2 trial investigated the efficacy of an oral FXIa inhibitor for secondary prevention after acute myocardial infarction. The study highlighted the importance of targeting coagulation pathways to improve patient outcomes post-MI . Although not directly involving MI-nc, it underscores the relevance of compounds affecting similar pathways.

3.2 Antimicrobial Efficacy Studies

Research on poly(hexamethylene biguanide) hydrochloride demonstrated its effectiveness against various bacterial strains, supporting its use in clinical settings as an antiseptic . This case study exemplifies the potential applications of MI-nc derivatives in infection control.

Wirkmechanismus

MI-nc (hydrochloride) exerts its effects by inhibiting the interaction between menin and mixed lineage leukemia fusion proteins. Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic mixed lineage leukemia fusion proteins. The interaction between menin and mixed lineage leukemia is critical for the development of acute leukemia. By inhibiting this interaction, MI-nc (hydrochloride) can reverse the oncogenic activity of mixed lineage leukemia fusion proteins, thereby inducing apoptosis in cells expressing these proteins .

Vergleich Mit ähnlichen Verbindungen

MI-nc (hydrochloride) is often compared with MI-2, another inhibitor of the menin-mixed lineage leukemia interaction. While MI-2 is a more potent inhibitor with an IC50 of 0.45 μM, MI-nc (hydrochloride) is a weaker inhibitor with an IC50 of 193 μM. This makes MI-nc (hydrochloride) useful as a negative control in experiments involving MI-2. Other similar compounds include:

MI-2: A potent inhibitor of the menin-mixed lineage leukemia interaction.

MI-503: Another inhibitor of the menin-mixed lineage leukemia interaction with different potency and selectivity profiles

Biologische Aktivität

MI-nc (hydrochloride) is a compound that has garnered attention in recent years for its biological activity, particularly in the context of cancer research and neurodegenerative diseases. It is a derivative associated with menin, a protein implicated in various cellular processes, including gene transcription and cell signaling pathways. This article explores the biological activity of MI-nc (hydrochloride), focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

MI-nc (hydrochloride) functions primarily through its interaction with menin, influencing histone methyltransferase complexes. This interaction plays a crucial role in regulating gene expression related to cell proliferation and differentiation. The compound has been shown to modulate several signaling pathways, including those involved in apoptosis and cell cycle regulation.

Key Mechanisms:

- Histone Methylation : MI-nc (hydrochloride) enhances the activity of histone methyltransferases, leading to changes in chromatin structure and gene expression.

- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells through the activation of pro-apoptotic factors.

- Cell Cycle Regulation : MI-nc (hydrochloride) influences the progression of the cell cycle, primarily by inhibiting cyclin-dependent kinases (CDKs).

Efficacy Against Cancer

Recent studies have evaluated the efficacy of MI-nc (hydrochloride) against various cancer cell lines. The results indicate significant cytotoxicity at specific concentrations.

Table 1: Cytotoxic Effects of MI-nc (Hydrochloride) on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 65 | 5 |

| A549 (Lung Cancer) | 30 | 40 | 15 |

| HeLa (Cervical Cancer) | 10 | 70 | 7 |

The data suggest that MI-nc (hydrochloride) exhibits selective cytotoxicity towards certain cancer types, with lower viability observed at higher concentrations.

Neuroprotective Effects

In addition to its anticancer properties, MI-nc (hydrochloride) has been investigated for its neuroprotective effects. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models for Alzheimer's disease showed that treatment with MI-nc (hydrochloride) resulted in:

- Reduction in Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid-beta plaques.

- Improved Cognitive Function : Behavioral tests indicated enhanced memory retention and cognitive performance compared to untreated controls.

Antimicrobial Activity

Emerging research also suggests that MI-nc (hydrochloride) possesses antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains.

Table 2: Antimicrobial Activity of MI-nc (Hydrochloride)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 125 |

These findings highlight the potential of MI-nc (hydrochloride) as a broad-spectrum antimicrobial agent, warranting further investigation into its clinical applications.

Eigenschaften

IUPAC Name |

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIGNCIUPMVOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.